hDHODH-IN-3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

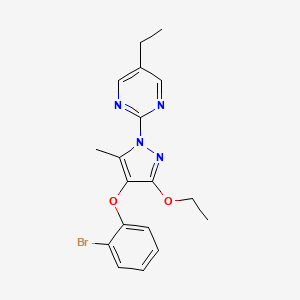

2-[4-(2-bromophenoxy)-3-ethoxy-5-methylpyrazol-1-yl]-5-ethylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19BrN4O2/c1-4-13-10-20-18(21-11-13)23-12(3)16(17(22-23)24-5-2)25-15-9-7-6-8-14(15)19/h6-11H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNDPFEDGFPXNIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=C(N=C1)N2C(=C(C(=N2)OCC)OC3=CC=CC=C3Br)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19BrN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of hDHODH-IN-3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the mechanism of action of hDHODH-IN-3, a potent inhibitor of human dihydroorotate dehydrogenase (hDHODH). By targeting a critical enzyme in the de novo pyrimidine biosynthesis pathway, this compound presents a significant area of interest for therapeutic development in oncology, immunology, and virology. This document provides a comprehensive overview of its biochemical activity, cellular effects, and the experimental methodologies used for its characterization.

Core Mechanism of Action: Inhibition of de novo Pyrimidine Biosynthesis

This compound exerts its biological effects by directly inhibiting the enzymatic activity of human dihydroorotate dehydrogenase (hDHODH).[1][2] This enzyme is a key component of the de novo pyrimidine biosynthesis pathway, which is essential for the production of pyrimidine nucleotides (uridine and cytidine), fundamental building blocks for DNA and RNA synthesis.[3]

hDHODH is a flavin-dependent mitochondrial enzyme that catalyzes the fourth and only redox step in this pathway: the oxidation of dihydroorotate to orotate, with coenzyme Q (ubiquinone) acting as the electron acceptor.[3] By inhibiting hDHODH, this compound effectively blocks the synthesis of orotate, leading to a depletion of the intracellular pyrimidine pool.[3] This pyrimidine starvation has profound downstream consequences, particularly in rapidly proliferating cells such as cancer cells, activated lymphocytes, and virus-infected cells, which are highly dependent on the de novo pathway for their nucleotide supply.

The primary consequences of hDHODH inhibition by this compound include:

-

Cell Cycle Arrest: Depletion of pyrimidine nucleotides hinders DNA and RNA synthesis, leading to an arrest of the cell cycle, often at the S-phase.[4]

-

Induction of Apoptosis: Prolonged pyrimidine starvation can trigger programmed cell death.[4]

-

Cellular Differentiation: In certain cancer cell types, such as acute myeloid leukemia (AML), inhibition of hDHODH has been shown to induce cellular differentiation.[3]

-

Antiviral Activity: Viruses, being dependent on the host cell's machinery for replication, are susceptible to the depletion of nucleotides, thus inhibiting viral proliferation.

Quantitative Inhibitory Activity

This compound has been identified as a potent inhibitor of human DHODH. The following table summarizes its key quantitative inhibitory parameters.

| Parameter | Value | Species | Notes |

| IC50 | 261 nM | Human | The half maximal inhibitory concentration against recombinant hDHODH.[1][2][5] |

| Kiapp | 32 nM | Human | The apparent binding affinity for hDHODH.[1][2] |

Signaling Pathways and Cellular Processes Affected

The inhibition of hDHODH by this compound initiates a cascade of events that impact several cellular signaling pathways and processes.

Experimental Protocols

This section details the methodologies for key experiments cited in the characterization of hDHODH inhibitors like this compound.

Biochemical Assay for hDHODH Inhibition

This protocol is adapted from studies characterizing novel DHODH inhibitors.[4][6]

Objective: To determine the in vitro inhibitory activity of a compound against recombinant human DHODH.

Principle: The enzymatic activity of hDHODH is measured by monitoring the reduction of a dye, 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate.

Materials:

-

Recombinant human DHODH enzyme

-

Tris-HCl buffer (pH 8.0)

-

Triton X-100

-

Coenzyme Q10

-

2,6-dichloroindophenol (DCIP)

-

Dihydroorotate (DHO)

-

Test compound (this compound)

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare a reaction buffer containing Tris-HCl and Triton X-100.

-

In a 96-well plate, add the reaction buffer, Coenzyme Q10, and DCIP.

-

Add serial dilutions of the test compound (this compound) to the wells. Include a vehicle control (e.g., DMSO).

-

Pre-incubate the plate at 37°C for 5 minutes.

-

Initiate the reaction by adding the substrate, dihydroorotate.

-

Immediately measure the decrease in absorbance at 600 nm over time using a spectrophotometer.

-

Calculate the rate of reaction for each compound concentration.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cell-Based Proliferation Assay

This protocol is a general method to assess the effect of a DHODH inhibitor on cancer cell growth.[4]

Objective: To determine the effect of this compound on the proliferation of a cancer cell line.

Principle: Cell viability is measured using a colorimetric assay (e.g., CCK-8 or MTT) after treatment with the inhibitor. A rescue experiment with uridine is performed to confirm the mechanism of action.

Materials:

-

Cancer cell line (e.g., HCT-116)

-

Cell culture medium and supplements

-

This compound

-

Uridine

-

CCK-8 or MTT reagent

-

96-well cell culture plates

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound.

-

For the rescue experiment, treat a parallel set of cells with the same concentrations of this compound in the presence of excess uridine (e.g., 100 µM).

-

Include vehicle-treated and untreated cells as controls.

-

Incubate the plates for a specified period (e.g., 72 hours).

-

Add the CCK-8 or MTT reagent to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. DHODH-IN-3 | HsDHODH Inhibitor | DC Chemicals [dcchemicals.com]

- 3. Inhibition of Dihydroorotate Dehydrogenase Overcomes Differentiation Blockade in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. Identification of Human Dihydroorotate Dehydrogenase Inhibitor by a Pharmacophore-Based Virtual Screening Study - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Discovery and Synthesis of hDHODH-IN-3

For Researchers, Scientists, and Drug Development Professionals

Abstract

Human dihydroorotate dehydrogenase (hDHODH) is a critical enzyme in the de novo pyrimidine biosynthesis pathway, making it a compelling target for therapeutic intervention in various diseases, including cancer, autoimmune disorders, and viral infections. This technical guide provides a comprehensive overview of the discovery and synthesis of hDHODH-IN-3, a potent inhibitor belonging to the triazolopyrimidine class. Detailed experimental protocols for its synthesis and biological evaluation are presented, alongside a summary of its quantitative activity. Furthermore, this guide includes visualizations of the relevant biological pathways and experimental workflows to facilitate a deeper understanding of the scientific context and practical application of this promising inhibitor.

Introduction: The Role of hDHODH in Cellular Metabolism and Disease

The de novo synthesis of pyrimidines is an essential metabolic pathway for the production of nucleotides, the building blocks of DNA and RNA.[1][2] Human dihydroorotate dehydrogenase (hDHODH) is a flavin-dependent mitochondrial enzyme that catalyzes the fourth and rate-limiting step in this pathway: the oxidation of dihydroorotate to orotate.[3][4] While most normal cells can utilize the pyrimidine salvage pathway, rapidly proliferating cells, such as cancer cells and activated lymphocytes, are highly dependent on the de novo pathway to meet their increased demand for nucleotides.[4] This dependency makes hDHODH an attractive target for the development of therapeutics aimed at selectively inhibiting the growth of these cells.

Inhibition of hDHODH leads to a depletion of the intracellular pyrimidine pool, which in turn results in the cessation of DNA and RNA synthesis, leading to cell cycle arrest and apoptosis.[4] This mechanism of action has been successfully exploited in the development of drugs for autoimmune diseases, such as leflunomide and its active metabolite teriflunomide, which are approved for the treatment of rheumatoid arthritis and multiple sclerosis, respectively.[3] More recently, the role of hDHODH in viral replication has come into focus. Many viruses, particularly RNA viruses, are highly dependent on the host cell's nucleotide supply for the replication of their genetic material.[5] Consequently, inhibiting hDHODH has emerged as a promising broad-spectrum antiviral strategy.[6][7]

Discovery of this compound: A Triazolopyrimidine-Based Inhibitor

This compound (also known as compound 21d) is a potent inhibitor of human dihydroorotate dehydrogenase.[8] It belongs to a class of compounds characterized by a[2][8][9]triazolo[1,5-a]pyrimidine scaffold.[10][11] The discovery of this class of inhibitors originated from high-throughput screening campaigns aimed at identifying novel antimalarial agents targeting the Plasmodium falciparum DHODH (PfDHODH).[1][10] Subsequent structure-activity relationship (SAR) studies and medicinal chemistry optimization efforts led to the identification of analogs with potent activity against the human enzyme and promising antiviral properties.[12]

This compound has demonstrated significant inhibitory activity against the replication of the measles virus, with a reported pMIC50 value of 8.6.[8] The triazolopyrimidine core of this compound serves as a key pharmacophore, with substituents at various positions of the ring system influencing potency and selectivity.

Synthesis of this compound

The synthesis of this compound and its analogs generally follows a multi-step sequence starting from the construction of the core triazolopyrimidine scaffold. While the specific, detailed protocol for this compound is found within specialized medicinal chemistry literature, a general and representative synthetic scheme for this class of compounds is outlined below.

General Synthetic Workflow

Caption: General synthetic workflow for triazolopyrimidine-based hDHODH inhibitors.

Experimental Protocol (Representative)

The following is a representative protocol for the synthesis of a triazolopyrimidine core, which is central to the structure of this compound.

Step 1: Synthesis of 7-Hydroxy-[2][8][9]triazolo[1,5-a]pyrimidine Intermediate [11]

-

A mixture of a substituted 3-amino-1,2,4-triazole and a slight molar excess of a substituted β-ketoester is prepared in a suitable solvent, such as glacial acetic acid.

-

The reaction mixture is heated to reflux for several hours.

-

Upon completion, the reaction is cooled, and the resulting precipitate is collected by filtration, washed with a non-polar solvent (e.g., diethyl ether), and dried to yield the 7-hydroxy-[2][8][9]triazolo[1,5-a]pyrimidine intermediate.

Step 2: Synthesis of 7-Chloro-[2][8][9]triazolo[1,5-a]pyrimidine Intermediate [11]

-

The 7-hydroxy-triazolopyrimidine intermediate is suspended in phosphorus oxychloride (POCl₃).

-

A catalytic amount of a tertiary amine, such as N,N-dimethylaniline, is added.

-

The mixture is heated to reflux for several hours.

-

After cooling, the excess POCl₃ is removed under reduced pressure.

-

The residue is carefully quenched with ice water, and the resulting precipitate is collected by filtration, washed with water, and dried to afford the 7-chloro-[2][8][9]triazolo[1,5-a]pyrimidine intermediate.

Step 3: Synthesis of the Final this compound Analog [11]

-

The 7-chloro-triazolopyrimidine intermediate is dissolved in a suitable solvent, such as ethanol or isopropanol.

-

A slight molar excess of the desired aromatic amine is added to the solution.

-

The reaction mixture is heated to reflux for several hours.

-

Upon cooling, the product often precipitates out of the solution and can be collected by filtration.

-

The crude product is then purified by recrystallization or column chromatography to yield the final triazolopyrimidine-based hDHODH inhibitor.

Biological Evaluation of this compound

The inhibitory activity of this compound is determined through a combination of enzymatic and cell-based assays.

hDHODH Enzyme Inhibition Assay

The direct inhibitory effect of this compound on the hDHODH enzyme can be measured using a spectrophotometric assay that monitors the reduction of a dye, such as 2,6-dichloroindophenol (DCIP), which serves as an electron acceptor.

Caption: Workflow for a typical hDHODH enzyme inhibition assay.

Experimental Protocol:

-

Recombinant hDHODH enzyme is pre-incubated with varying concentrations of this compound in an assay buffer containing a suitable detergent and coenzyme Q.

-

The enzymatic reaction is initiated by the addition of the substrate, dihydroorotate.

-

The rate of the reaction is monitored by measuring the decrease in absorbance of DCIP at a specific wavelength (e.g., 600 nm) over time using a spectrophotometer.

-

The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

Antiviral Activity Assay (Measles Virus Replication)

The antiviral efficacy of this compound is assessed by its ability to inhibit viral replication in a cell-based assay.

Experimental Protocol:

-

Vero cells (or another susceptible cell line) are seeded in multi-well plates.

-

The cells are infected with a known titer of measles virus.

-

After a short adsorption period, the virus inoculum is removed, and the cells are treated with various concentrations of this compound.

-

The plates are incubated for a period that allows for multiple rounds of viral replication.

-

The extent of viral replication is quantified by methods such as plaque reduction assay, TCID₅₀ (50% tissue culture infectious dose) determination, or by measuring the expression of a viral reporter gene.

-

The concentration of the compound that inhibits viral replication by 50% (EC₅₀) is determined.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and related compounds.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Reference |

| Measles Virus Replication (pMIC₅₀) | 8.6 | [8] |

| hDHODH IC₅₀ | 261 nM | [1] |

| hDHODH Kiapp | 32 nM | [1] |

Table 2: Antiviral Activity of Selected hDHODH Inhibitors

| Compound | Virus | Cell Line | EC₅₀ (µM) | Reference |

| Teriflunomide | Influenza A (WSN) | MDCK | 35.02 | [7] |

| S312 | Influenza A (H1N1) | MDCK | 2.37 | [7] |

| S416 | SARS-CoV-2 | Vero | 0.017 | [7] |

| Brequinar | SARS-CoV-2 | Calu-3 | 17 (CC₅₀) | [9] |

Signaling Pathway and Mechanism of Action

This compound exerts its biological effects by inhibiting the de novo pyrimidine biosynthesis pathway. The diagram below illustrates the central role of hDHODH in this pathway and the consequences of its inhibition.

Caption: The de novo pyrimidine biosynthesis pathway and the inhibitory action of this compound.

Conclusion

This compound is a potent triazolopyrimidine-based inhibitor of human dihydroorotate dehydrogenase with significant antiviral activity. Its discovery highlights the therapeutic potential of targeting host metabolic pathways for the treatment of a range of diseases. The synthetic route to this class of compounds is well-established, allowing for further optimization and exploration of its therapeutic applications. The detailed protocols and data presented in this guide provide a valuable resource for researchers in the fields of medicinal chemistry, virology, and oncology who are interested in the development of novel hDHODH inhibitors. Further investigation into the in vivo efficacy, pharmacokinetic properties, and safety profile of this compound is warranted to fully assess its potential as a clinical candidate.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Recent developments in the medicinal chemistry and therapeutic potential of dihydroorotate dehydrogenase (DHODH) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. DHODH and cancer: promising prospects to be explored - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. d-nb.info [d-nb.info]

- 7. Discovery of N-((4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)methyl)-2-fluoroaniline (EW-7197): a highly potent, selective, and orally bioavailable inhibitor of TGF-β type I receptor kinase as cancer immunotherapeutic/antifibrotic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives as Dual Inhibitors of Bacterial DNA Gyrase and DHFR - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Heteroaromatization with 4-Hydroxycoumarin Part II: Synthesis of Some New Pyrano[2,3-d]pyrimidines, [1,2,4]triazolo[1,5-c]pyrimidines and Pyrimido[1,6-b]-[1,2,4]triazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. mdpi.com [mdpi.com]

Structural Biology of hDHODH-IN-3: A Technical Overview

Disclaimer: As of November 2025, publicly available information specifically identifying a molecule as "hDHODH-IN-3" is limited. This guide provides a comprehensive technical overview of the structural biology of human dihydroorotate dehydrogenase (hDHODH) in complex with a representative inhibitor, compound 1291 , to serve as a template for researchers, scientists, and drug development professionals. The principles, experimental protocols, and data presentation formats are directly applicable to the study of novel hDHODH inhibitors like the putative this compound.

Introduction to Human Dihydroorotate Dehydrogenase (hDHODH)

Human dihydroorotate dehydrogenase (hDHODH) is a flavin-dependent mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway.[1][2] This pathway is essential for the production of nucleotides required for DNA and RNA synthesis.[2] hDHODH is located on the inner mitochondrial membrane and uses ubiquinone as its electron acceptor, thus linking pyrimidine synthesis to the electron transport chain.[3] Because rapidly proliferating cells, such as cancer cells and activated lymphocytes, have a high demand for pyrimidines, hDHODH is a validated and attractive therapeutic target for the treatment of cancer, autoimmune diseases, and viral infections.[2][4]

Quantitative Data on hDHODH Inhibition

The following tables summarize key quantitative data for hDHODH in complex with various inhibitors, providing a basis for comparison.

Table 1: Crystallographic Data for hDHODH-Inhibitor Complexes

| PDB ID | Inhibitor | Resolution (Å) | R-Value Work | R-Value Free |

| 6J3C | Compound 1291 | 1.85 | 0.169 | 0.195 |

| 1D3G | Brequinar Analog | 1.60 | 0.168 | 0.188 |

| 3U2O | Teriflunomide Analog | Not Specified | Not Specified | Not Specified |

| 6QU7 | BAY 2402234 | 1.52 | 0.152 | 0.173 |

Data sourced from RCSB PDB.[5][6][7][8]

Table 2: Inhibitory Activity of Selected hDHODH Inhibitors

| Inhibitor | IC50 (μM) | Assay Conditions |

| (R)-HZ00 | 1.0 | Enzymatic assay with Coenzyme Q10 |

| (S)-HZ00 | 9.5 | Enzymatic assay with Coenzyme Q10 |

| HZ05 | < 1 (nM range) | Kinetic DHODH enzyme assay |

| Brequinar | 0.006 (for rat DHODH) | Not Specified |

Data sourced from various publications.[9][10]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of structural and functional studies of hDHODH inhibitors.

Protein Expression and Purification of hDHODH

-

Gene Synthesis and Cloning : The gene encoding the soluble domain of human DHODH (residues 30-395) is synthesized and cloned into an expression vector, often a pET vector, with an N-terminal His-tag for purification.

-

Expression : The plasmid is transformed into a suitable E. coli expression strain, such as BL21(DE3). Cells are grown in Luria-Bertani (LB) medium at 37°C until an OD600 of 0.6-0.8 is reached. Protein expression is then induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) and cells are grown at a lower temperature (e.g., 16-20°C) overnight.

-

Cell Lysis : Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF). Lysis is performed by sonication or high-pressure homogenization.

-

Affinity Chromatography : The lysate is cleared by centrifugation, and the supernatant is loaded onto a Ni-NTA affinity column. The column is washed with a buffer containing a low concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins. The His-tagged hDHODH is eluted with a high concentration of imidazole (e.g., 250-500 mM).

-

Size-Exclusion Chromatography : The eluted protein is further purified by size-exclusion chromatography to remove aggregates and other impurities. The protein is exchanged into a final storage buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl). Protein purity is assessed by SDS-PAGE.

Crystallization of hDHODH-Inhibitor Complexes

-

Complex Formation : Purified hDHODH is incubated with a molar excess (e.g., 5 to 10-fold) of the inhibitor (e.g., Compound 1291) for a period of time (e.g., 1-2 hours) on ice to allow for complex formation.

-

Crystallization Screening : The hDHODH-inhibitor complex is concentrated to a suitable concentration (e.g., 10-15 mg/mL). Crystallization screens are set up using the sitting-drop or hanging-drop vapor diffusion method at a constant temperature (e.g., 20°C). A variety of commercial crystallization screens are typically used to sample a wide range of conditions.

-

Crystal Optimization : Conditions that yield initial microcrystals are optimized by varying the precipitant concentration, pH, and additives to obtain diffraction-quality single crystals.

-

Cryo-protection and Data Collection : Crystals are cryo-protected by briefly soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene glycol) before being flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.[5]

hDHODH Enzyme Activity Assay

-

Assay Principle : The activity of hDHODH is measured by monitoring the reduction of a chromogenic electron acceptor, 2,6-dichloroindophenol (DCIP), in the presence of the substrates L-dihydroorotate (DHO) and a ubiquinone analog, such as decylubiquinone (QD).[11]

-

Reaction Mixture : The standard reaction mixture contains buffer (e.g., 50 mM Tris-HCl, 150 mM KCl, 0.1% v/v Triton X-100, pH 8.0), DHO, QD, and DCIP.[11]

-

Procedure : The reaction is initiated by the addition of purified hDHODH enzyme. The decrease in absorbance of DCIP at 600 nm is monitored over time using a spectrophotometer.

-

Inhibition Studies : To determine the IC50 value of an inhibitor, the assay is performed in the presence of varying concentrations of the compound. The percentage of inhibition is calculated relative to a control reaction without the inhibitor. IC50 values are then determined by fitting the data to a dose-response curve.

Visualizations: Pathways and Workflows

De Novo Pyrimidine Biosynthesis Pathway

Caption: The de novo pyrimidine biosynthesis pathway, highlighting the role of hDHODH.

Experimental Workflow for hDHODH Inhibitor Characterization

Caption: Generalized workflow for the characterization of novel hDHODH inhibitors.

Binding Mode of Compound 1291 in hDHODH

Caption: Key interactions of Compound 1291 within the hDHODH binding site.

Structural Insights into hDHODH Inhibition by Compound 1291

The crystal structure of hDHODH in complex with inhibitor 1291 (PDB: 6J3C) reveals that the inhibitor binds in a tunnel-like pocket that leads to the FMN cofactor.[1][5] This is the putative binding site for the natural substrate, ubiquinone. The binding of Compound 1291 is stabilized by a combination of hydrogen bonds and extensive hydrophobic interactions.[1]

-

Hydrogen Bonds : The inhibitor forms crucial hydrogen bonds with the side chains of Arginine 136 (Arg136) and Tyrosine 38 (Tyr38).[1] These polar interactions anchor the inhibitor within the binding site.

-

Hydrophobic Interactions : A significant portion of the inhibitor is involved in hydrophobic interactions with a number of residues, including Met43, Leu46, Leu58, Phe62, Phe98, Met111, and Leu359.[1] These interactions contribute substantially to the binding affinity.

The binding mode of Compound 1291 is noted to be similar to that of brequinar, another potent hDHODH inhibitor, with its biphenylic moiety occupying a similar position.[1] This structural information is invaluable for the structure-based design of new, more potent, and selective hDHODH inhibitors. By understanding the specific interactions that govern inhibitor binding, medicinal chemists can rationally design modifications to improve potency, selectivity, and pharmacokinetic properties.

References

- 1. A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are DHODH inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]

- 3. Dihydroorotate dehydrogenase - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. rcsb.org [rcsb.org]

- 6. www1.rcsb.org [www1.rcsb.org]

- 7. rcsb.org [rcsb.org]

- 8. rcsb.org [rcsb.org]

- 9. A DHODH inhibitor increases p53 synthesis and enhances tumor cell killing by p53 degradation blockage - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibitor binding in a class 2 dihydroorotate dehydrogenase causes variations in the membrane-associated N-terminal domain - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

The Binding Site of hDHODH-IN-3 on Human Dihydroorotate Dehydrogenase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding site of the inhibitor hDHODH-IN-3 on human dihydroorotate dehydrogenase (hDHODH). hDHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, making it a critical target for the development of therapeutics for cancer, autoimmune disorders, and viral diseases. Understanding the precise binding interactions of potent inhibitors like this compound is paramount for structure-based drug design and the development of next-generation therapeutics.

Executive Summary

This compound is a potent inhibitor of human DHODH, binding to the ubiquinone binding cavity of the enzyme. This guide summarizes the key binding characteristics, including quantitative binding data, the specific amino acid residues involved in the interaction, and detailed experimental protocols for characterizing such binding events. While a specific co-crystal structure of hDHODH with this compound is not publicly available, this guide infers the binding mode based on the extensive structural and biochemical data available for other inhibitors that share the same binding pocket.

Data Presentation: Quantitative Binding Affinity of this compound

The inhibitory potency of this compound against hDHODH has been determined through enzymatic assays. The key quantitative metrics are summarized in the table below.

| Inhibitor | IC50 (nM) | Apparent Ki (Kiapp) (nM) |

| This compound | 261 | 32 |

These values indicate that this compound is a highly potent inhibitor of hDHODH, with an apparent inhibition constant in the low nanomolar range.

The this compound Binding Site: A Ubiquinone-Competitive Mechanism

This compound exerts its inhibitory effect by competing with the natural substrate, ubiquinone, for its binding site. This binding pocket is a hydrophobic tunnel that leads to the flavin mononucleotide (FMN) cofactor.[1] The binding of inhibitors in this tunnel blocks the electron transfer step of the dihydroorotate to orotate conversion, thereby halting pyrimidine biosynthesis.

Based on crystallographic studies of hDHODH in complex with various inhibitors that bind in the ubiquinone tunnel, the key amino acid residues lining this pocket can be identified. These residues are crucial for the affinity and specificity of inhibitors like this compound. The interactions are a combination of hydrophobic contacts and hydrogen bonds.

Key Amino Acid Residues in the Ubiquinone Binding Tunnel:

-

Hydrophobic Interactions: A substantial portion of the binding energy for inhibitors in this pocket is derived from hydrophobic interactions. Key residues contributing to this include:

-

Tyrosine (Tyr) 38

-

Methionine (Met) 43

-

Leucine (Leu) 46

-

Leucine (Leu) 50

-

Alanine (Ala) 55

-

Leucine (Leu) 58

-

Alanine (Ala) 59

-

Phenylalanine (Phe) 62

-

Leucine (Leu) 67

-

Leucine (Leu) 68

-

Proline (Pro) 69

-

Phenylalanine (Phe) 98

-

Methionine (Met) 111

-

Leucine (Leu) 359

-

Proline (Pro) 364[2]

-

-

Hydrogen Bonding and Polar Interactions: Specific hydrogen bonds and polar interactions provide directional contacts that are critical for high-affinity binding. Key residues involved in these interactions include:

-

Glutamine (Gln) 47

-

Arginine (Arg) 136

-

Tyrosine (Tyr) 356

-

Threonine (Thr) 360[2]

-

The flexibility of certain loop regions at the entrance of the binding pocket can also influence inhibitor binding and selectivity.[3]

Mandatory Visualizations

To illustrate the key concepts, the following diagrams have been generated using the DOT language.

Caption: Logical flow of this compound binding and subsequent inhibition of pyrimidine biosynthesis.

Caption: A typical experimental workflow for characterizing a novel hDHODH inhibitor.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative protocols for key experiments involved in characterizing the binding of inhibitors to hDHODH.

Recombinant Human DHODH (hDHODH) Expression and Purification

-

Gene Synthesis and Cloning: The gene encoding the soluble domain of human DHODH (typically residues 30-396 to remove the N-terminal mitochondrial targeting sequence) is synthesized and cloned into an appropriate expression vector (e.g., pET vector with an N-terminal His-tag).

-

Protein Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Cultures are grown at 37°C to an OD600 of 0.6-0.8. Protein expression is then induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) and the culture is incubated at a lower temperature (e.g., 18-25°C) overnight.

-

Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and lysozyme). The cells are lysed by sonication on ice.

-

Affinity Chromatography: The lysate is clarified by centrifugation, and the supernatant is loaded onto a Ni-NTA affinity column. The column is washed with a wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20-40 mM). The His-tagged hDHODH is eluted with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

-

Size-Exclusion Chromatography: The eluted protein is further purified by size-exclusion chromatography to remove aggregates and other impurities. The protein is exchanged into a final storage buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).

-

Protein Characterization: The purity of the protein is assessed by SDS-PAGE, and the concentration is determined using a spectrophotometer (A280) or a Bradford assay.

hDHODH Enzyme Inhibition Assay (DCIP-Based)

This assay measures the enzymatic activity of hDHODH by monitoring the reduction of 2,6-dichloroindophenol (DCIP), an artificial electron acceptor.

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl pH 8.0, 150 mM KCl, 0.1% Triton X-100.

-

Substrate Solution: Dihydroorotate (DHO) in assay buffer.

-

Electron Acceptor Solution: DCIP in assay buffer.

-

Coenzyme Solution: Decylubiquinone in assay buffer.

-

Inhibitor Stock Solution: this compound dissolved in DMSO.

-

-

Assay Procedure (96-well plate format):

-

To each well, add the assay buffer.

-

Add the inhibitor (this compound) at various concentrations (typically a serial dilution). For the control wells, add an equivalent volume of DMSO.

-

Add the purified hDHODH enzyme and incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding a mixture of DHO, DCIP, and decylubiquinone.

-

Immediately monitor the decrease in absorbance at 600 nm (the wavelength at which oxidized DCIP absorbs) over time using a plate reader.

-

-

Data Analysis:

-

The initial reaction rates are calculated from the linear portion of the absorbance vs. time plot.

-

The percentage of inhibition is calculated for each inhibitor concentration relative to the DMSO control.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Determination of Apparent Inhibition Constant (Kiapp)

The apparent inhibition constant (Kiapp) can be determined using the Cheng-Prusoff equation if the inhibition is competitive:

Ki = IC50 / (1 + [S]/Km)

Where:

-

IC50 is the half-maximal inhibitory concentration.

-

[S] is the concentration of the natural substrate (dihydroorotate).

-

Km is the Michaelis-Menten constant for the substrate.

To determine Km, the enzyme activity is measured at various concentrations of dihydroorotate, and the data is fitted to the Michaelis-Menten equation.

X-ray Crystallography of hDHODH-Inhibitor Complex (General Protocol)

While a specific structure for this compound is unavailable, the general protocol for obtaining such a structure is as follows:

-

Co-crystallization:

-

The purified hDHODH protein is concentrated to a high concentration (e.g., 5-10 mg/mL).

-

The inhibitor (this compound) is added in molar excess (e.g., 5-10 fold) to the protein solution and incubated.

-

Crystallization screens are set up using various crystallization conditions (e.g., different precipitants, pH, and temperature) using techniques like hanging-drop or sitting-drop vapor diffusion.[1]

-

-

Crystal Harvesting and Data Collection:

-

Crystals are harvested and cryo-protected before being flash-frozen in liquid nitrogen.

-

X-ray diffraction data is collected at a synchrotron source.

-

-

Structure Solution and Refinement:

-

The structure is solved using molecular replacement with a known hDHODH structure as a search model.

-

The model is refined against the diffraction data, and the inhibitor is built into the electron density map.

-

-

Structural Analysis:

-

The final refined structure is analyzed to identify the specific amino acid residues that interact with the inhibitor, the nature of these interactions (hydrogen bonds, hydrophobic contacts), and any conformational changes in the protein upon inhibitor binding.

-

Conclusion

This compound is a potent, ubiquinone-competitive inhibitor of human dihydroorotate dehydrogenase. Its binding within the hydrophobic tunnel of the enzyme effectively blocks pyrimidine biosynthesis, highlighting its therapeutic potential. While the precise atomic-level interactions of this compound await elucidation via co-crystallography, the extensive knowledge of the ubiquinone binding pocket provides a robust framework for understanding its mechanism of action. The experimental protocols detailed in this guide offer a comprehensive approach for the characterization of this and other novel hDHODH inhibitors, facilitating the ongoing efforts in the rational design of new and improved therapeutic agents targeting this critical enzyme.

References

- 1. A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibitor binding in a class 2 dihydroorotate dehydrogenase causes variations in the membrane-associated N-terminal domain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The structures of human dihydroorotate dehydrogenase with and without inhibitor reveal conformational flexibility in the inhibitor and substrate binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

Target Validation of hDHODH in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human dihydroorotate dehydrogenase (hDHODH) is a mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway. This pathway is crucial for the synthesis of DNA, RNA, and other essential biomolecules required for cell proliferation.[1] In contrast to normal cells, which can utilize both the de novo and salvage pathways for pyrimidine synthesis, many cancer cells exhibit a heightened dependence on the de novo pathway to meet the demands of rapid proliferation and tumor growth.[2] This dependency makes hDHODH a compelling therapeutic target in oncology.

Inhibition of hDHODH depletes the intracellular pool of pyrimidines, leading to cell cycle arrest, induction of apoptosis, and suppression of tumor growth.[3] A number of small molecule inhibitors of hDHODH have been developed and are in various stages of preclinical and clinical evaluation. While a compound designated hDHODH-IN-3 is a known potent inhibitor of the hDHODH enzyme with a reported IC50 of 261 nM and a Kiapp of 32 nM, publicly available data on its specific application and validation in cancer models is limited.[4][5] Therefore, this technical guide will use the extensively studied hDHODH inhibitors, Brequinar and Teriflunomide, as exemplars to detail the core principles and experimental methodologies for the target validation of hDHODH inhibitors in cancer cells.

Quantitative Analysis of hDHODH Inhibitor Activity

A critical step in target validation is quantifying the potency and efficacy of the inhibitor across various cancer cell lines. This data allows for the assessment of the inhibitor's spectrum of activity and the identification of sensitive cancer types.

Table 1: In Vitro Antiproliferative Activity of Brequinar

| Cancer Type | Cell Line | IC50 | Assay Type | Reference |

| Neuroblastoma | SK-N-BE(2)C | Low nM range | Not Specified | [6] |

| Neuroblastoma | SK-N-AS | Low nM range | Not Specified | [6] |

| Cervical Cancer | CaSki | 0.747 µM (48h) | CCK-8 | [7] |

| Cervical Cancer | HeLa | 0.338 µM (48h) | CCK-8 | [7] |

| Colon Cancer | HCT 116 | Not Specified | MTT | [8] |

Table 2: In Vitro Antiproliferative Activity of Teriflunomide

| Cancer Type | Cell Line | Effect | Assay Type | Reference |

| Triple Negative Breast Cancer | Multiple | Proliferation inhibition, cell cycle delay, apoptosis | Not Specified | [9] |

Table 3: In Vivo Efficacy of Brequinar

| Cancer Model | Treatment | Outcome | Reference |

| Neuroblastoma Xenograft (SK-N-BE(2)C) | Brequinar | Reduced tumor growth, induced caspase-3 activation | [10] |

| Transgenic Neuroblastoma (TH-MYCN) | Brequinar | Dramatically reduced tumor growth, extended survival | [10] |

| Glioblastoma Xenograft (LN229) | 10 mg/kg Brequinar (daily IP) | Reduced tumor volume and weight | [11] |

| Melanoma Syngeneic (B16F10) | 10mg/kg Brequinar (daily IP) | Significant tumor growth inhibition | [12] |

| Colon Cancer Xenograft (HCT 116) | Brequinar | Significant inhibition of tumor growth | [13] |

Signaling Pathways and Mechanisms of Action

Inhibition of hDHODH triggers a cascade of downstream cellular events. Understanding these signaling pathways is key to elucidating the inhibitor's mechanism of action and identifying potential biomarkers of response.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for target validation. The following sections provide methodologies for key assays used to characterize the anticancer effects of hDHODH inhibitors.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Materials:

-

96-well cell culture plates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

hDHODH inhibitor stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of the hDHODH inhibitor in complete culture medium.

-

Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).

-

Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).

-

Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

Carefully aspirate the medium containing MTT.

-

Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

Materials:

-

Cancer cell lines

-

hDHODH inhibitor

-

Annexin V-FITC (or other fluorochrome)

-

Propidium Iodide (PI)

-

1X Annexin-binding buffer

-

Flow cytometer

Procedure:

-

Seed cells and treat with the hDHODH inhibitor for the desired time.

-

Harvest both adherent and floating cells and wash them with cold PBS.

-

Resuspend the cells in 1X Annexin-binding buffer at a concentration of ~1 x 10^6 cells/mL.

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 1 µL of PI.

-

Incubate the cells at room temperature for 15 minutes in the dark.

-

Add 400 µL of 1X Annexin-binding buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses PI to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle via flow cytometry.

Materials:

-

Cancer cell lines

-

hDHODH inhibitor

-

Cold 70% ethanol

-

PBS

-

PI staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Treat cells with the hDHODH inhibitor for the desired time.

-

Harvest the cells, wash with PBS, and resuspend the pellet in a small volume of PBS.

-

Fix the cells by adding the cell suspension dropwise into cold 70% ethanol while vortexing.

-

Incubate the fixed cells on ice for at least 30 minutes (or store at -20°C).

-

Centrifuge the fixed cells and wash the pellet with PBS.

-

Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content by flow cytometry.

Western Blotting for Signaling Proteins

This technique is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways affected by hDHODH inhibition (e.g., p53, c-Myc, β-catenin, p21).

Materials:

-

Treated and untreated cell pellets

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies (e.g., anti-p53, anti-c-Myc, anti-β-catenin, anti-p21, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse cell pellets in RIPA buffer and determine protein concentration using the BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Visualize the protein bands using an imaging system.

In Vivo Xenograft Model

Animal models are essential for evaluating the antitumor efficacy of a drug candidate in a physiological context.

Materials:

-

Immunocompromised mice (e.g., athymic nude or SCID)

-

Cancer cell line of interest

-

hDHODH inhibitor formulated for in vivo administration

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of cancer cells into the flank of the mice.

-

Monitor the mice for tumor formation.

-

Once tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment and control groups.

-

Administer the hDHODH inhibitor or vehicle control to the respective groups according to the planned dosing schedule (e.g., daily intraperitoneal injection).[11]

-

Measure tumor volume with calipers every 2-3 days.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry, western blotting).[11]

Conclusion

The validation of hDHODH as a therapeutic target in cancer cells is a multi-faceted process that requires a combination of in vitro and in vivo experimental approaches. By quantifying the antiproliferative effects, elucidating the underlying signaling mechanisms, and demonstrating in vivo efficacy, researchers can build a robust data package to support the clinical development of novel hDHODH inhibitors. The methodologies and data presented in this guide, using well-characterized inhibitors as examples, provide a framework for the rigorous evaluation of this promising class of anticancer agents.

References

- 1. scienmag.com [scienmag.com]

- 2. A Patent Review of Human Dihydroorotate Dehydrogenase (hDHODH) Inhibitors as Anticancer Agents and their Other Therapeutic Applications (1999-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. NK-A 17E-233I: a novel competitive inhibitor of human dihydroorotate dehydrogenase (DHODH) for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. DHODH-IN-3 | HsDHODH Inhibitor | DC Chemicals [dcchemicals.com]

- 6. Synthesis and biological evaluation of 17beta-hydroxysteroid dehydrogenase type 1 (17beta-HSD1) inhibitors based on a thieno[2,3-d]pyrimidin-4(3H)-one core - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. DHODH Inhibition Exerts Synergistic Therapeutic Effect with Cisplatin to Induce Ferroptosis in Cervical Cancer through Regulating mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Teriflunomide, an immunomodulatory drug, exerts anticancer activity in triple negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. JCI Insight - DHODH is an independent prognostic marker and potent therapeutic target in neuroblastoma [insight.jci.org]

- 11. researchgate.net [researchgate.net]

- 12. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation [elifesciences.org]

- 13. The Dihydroorotate Dehydrogenase Inhibitor Brequinar Is Synergistic with ENT1/2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to hDHODH-IN-3 and the Pyrimidine Biosynthesis Pathway

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the de novo pyrimidine biosynthesis pathway, the critical role of human dihydroorotate dehydrogenase (hDHODH), and the inhibitory mechanism of hDHODH-IN-3. It is intended to serve as a technical resource, incorporating quantitative data, experimental methodologies, and pathway visualizations to facilitate research and development in this area.

The De Novo Pyrimidine Biosynthesis Pathway

The de novo synthesis of pyrimidines is a fundamental metabolic pathway essential for the production of nucleotides required for DNA and RNA synthesis, as well as for the formation of glycoproteins and phospholipids.[1] The pathway begins with simple precursors and culminates in the synthesis of uridine monophosphate (UMP), the parent pyrimidine nucleotide from which others are derived.[2][3]

The initial three steps of this pathway are catalyzed in the cytosol by a single trifunctional enzyme known as CAD, which comprises carbamoyl-phosphate synthetase 2, aspartate transcarbamylase, and dihydroorotase.[2][4] The fourth and rate-limiting step is catalyzed by dihydroorotate dehydrogenase (DHODH).[5][6][7][8] Unlike the other enzymes in the pathway, DHODH is located on the inner membrane of the mitochondria.[2][9] The final two steps are catalyzed by the bifunctional enzyme UMP synthase (UMPS), which converts orotate to UMP.[2][4]

Rapidly proliferating cells, such as cancer cells, are often more dependent on the de novo pathway than on salvage pathways for pyrimidine supply, making it an attractive target for therapeutic intervention.[2][10]

Caption: The de novo pyrimidine biosynthesis pathway and the inhibitory action of this compound.

Human Dihydroorotate Dehydrogenase (hDHODH)

Human DHODH is a flavin-dependent mitochondrial enzyme that is a key therapeutic target for autoimmune diseases and cancer.[5][6][11] It belongs to the Class 2 family of DHODHs, which are membrane-associated and use ubiquinone (Coenzyme Q) as an electron acceptor, thus linking pyrimidine biosynthesis directly to the mitochondrial electron transport chain.[8][9][12] The enzyme catalyzes the oxidation of dihydroorotate to orotate, a rate-limiting step in the pathway.[10] Inhibition of hDHODH leads to a depletion of the pyrimidine pool, which in turn can induce cell cycle arrest and suppress the proliferation of rapidly dividing cells.[2][13]

The structure of hDHODH features a ubiquinone binding cavity, which is a common target for small molecule inhibitors.[14][15] This site is distinct from the binding site for the substrate, dihydroorotate.

This compound: A Potent and Specific Inhibitor

This compound is a potent small molecule inhibitor of human DHODH.[14] Its mechanism of action involves binding to the ubiquinone binding cavities within the enzyme, thereby preventing the redox reaction necessary for the conversion of dihydroorotate to orotate.[14]

Data Presentation: Quantitative Inhibitory Activity

The inhibitory potency of this compound has been quantified and is presented below in comparison to other well-characterized DHODH inhibitors.

| Inhibitor | Target | IC₅₀ (nM) | Kᵢ app (nM) | Citation(s) |

| This compound | Human DHODH | 261 | 32 | [14] |

| Brequinar | Human DHODH | 4.5 - 5.2 | N/A | [6][7] |

| Teriflunomide | Human DHODH | 130 - 388 | N/A | [6][16] |

| Indoluidin D | Human DHODH | 210 | N/A | [7] |

| A771726 | Human DHODH | 411 | N/A | [7] |

N/A: Data not available in the cited sources.

Experimental Protocols

Characterizing the potency of novel inhibitors is a critical step in drug development. Below is a generalized protocol for an in vitro enzymatic assay to determine the IC₅₀ of a compound against hDHODH.

In Vitro hDHODH Inhibition Assay (Fluorescence-Based)

Principle: This assay measures the activity of recombinant human DHODH by monitoring the reduction of a ubiquinone analog, which is coupled to a fluorescent reporter system. The rate of the reaction is determined in the presence of varying concentrations of the test inhibitor, allowing for the calculation of the IC₅₀ value.

Materials:

-

Recombinant human DHODH (e.g., truncated form for solubility).[7]

-

Dihydroorotate (DHO), substrate.

-

Coenzyme Q₁₀ (or a suitable analog), electron acceptor.[17]

-

Assay Buffer (e.g., Tris-HCl with detergent like Triton X-100).

-

Test compound (e.g., this compound) dissolved in DMSO.

-

Fluorescence plate reader.

-

Microplates (e.g., 384-well).

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound (e.g., this compound) in DMSO. A common approach is a 10-dose, 3-fold serial dilution starting from a high concentration (e.g., 100 µM).[16]

-

Reaction Mixture: In each well of the microplate, add the assay buffer, recombinant hDHODH enzyme, and the electron acceptor.

-

Inhibitor Addition: Add the serially diluted test compound to the wells. Include controls for 100% enzyme activity (DMSO only) and 0% activity (no enzyme or a known potent inhibitor like Brequinar).

-

Pre-incubation: Incubate the plate for a set period (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, dihydroorotate.

-

Data Acquisition: Immediately begin monitoring the change in fluorescence over time using a plate reader.

-

Data Analysis:

-

Calculate the initial reaction velocity (rate) for each well from the linear portion of the fluorescence curve.

-

Normalize the rates to the control wells (0% and 100% inhibition).

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation (or similar dose-response model) to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

-

Caption: A generalized workflow for determining the IC50 of hDHODH inhibitors.

Therapeutic Relevance

Inhibitors of DHODH have established clinical use in autoimmune diseases, such as rheumatoid arthritis.[13] More recently, they have emerged as a promising new class of anticancer agents, particularly for acute myeloid leukemia (AML).[1][2] In AML, pyrimidine starvation induced by DHODH inhibitors has been shown to not only halt proliferation but also to promote the differentiation of leukemic cells.[1][2] The dependence of certain malignancies on de novo pyrimidine synthesis provides a potential therapeutic window, allowing for selective targeting of cancer cells over normal tissues.[2] Furthermore, DHODH inhibitors are being investigated for their broad-spectrum antiviral and antimalarial activities.[13][14]

References

- 1. Inhibition of pyrimidine biosynthesis targets protein translation in acute myeloid leukemia [pubmed.ncbi.nlm.nih.gov]

- 2. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]

- 4. Pyrimidine metabolism - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Dihydroorotate Dehydrogenase: A Mitochondrial Enzyme of Pyrimidine Biosynthesis [biotecharticles.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Reactivation of Dihydroorotate Dehydrogenase-Driven Pyrimidine Biosynthesis Restores Tumor Growth of Respiration-Deficient Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. What are DHODH inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. Crystallographic Structure of Human Dihydroorotate Dehydrogenase in Complex with the Natural Product Inhibitor Lapachol - PMC [pmc.ncbi.nlm.nih.gov]

- 16. research.cbc.osu.edu [research.cbc.osu.edu]

- 17. A DHODH inhibitor increases p53 synthesis and enhances tumor cell killing by p53 degradation blockage - PMC [pmc.ncbi.nlm.nih.gov]

hDHODH-IN-3: A Comprehensive Technical Guide to its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

hDHODH-IN-3, a potent inhibitor of human dihydroorotate dehydrogenase (hDHODH), has emerged as a promising candidate for antiviral therapy. This technical guide provides an in-depth overview of this compound, including its mechanism of action, synthesis, and preclinical data. Detailed experimental protocols and quantitative data are presented to facilitate further research and development. The primary focus of this document is on the antiviral applications of this compound, particularly against the measles virus, as supported by current scientific literature.

Introduction to hDHODH as a Therapeutic Target

Human dihydroorotate dehydrogenase (hDHODH) is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA, RNA, and other vital cellular components.[1] This pathway is particularly crucial for rapidly proliferating cells, such as cancer cells and activated lymphocytes, as well as for the replication of many viruses that rely on the host cell's machinery for nucleotide synthesis.[2][3] Inhibition of hDHODH depletes the intracellular pyrimidine pool, leading to cell cycle arrest and inhibition of viral replication, making it an attractive target for therapeutic intervention in a range of diseases, including cancer, autoimmune disorders, and viral infections.[3][4]

This compound: An Overview

This compound (also referred to as compound 21d) is a potent, selective inhibitor of human hDHODH.[4][5][6][7][8] It belongs to a class of pyrazole carboxamide derivatives that have demonstrated significant antiviral activity. The primary reported application for this compound is in the inhibition of measles virus replication.[4][5][6][7][8]

Chemical Properties

| Property | Value |

| CAS Number | 1644156-80-8 |

| Molecular Formula | C₁₈H₁₉BrN₄O₂ |

| Molecular Weight | 403.27 g/mol |

| Chemical Name | 4-bromo-N-(4-methoxybenzyl)-1-(pyridin-2-yl)-1H-pyrazole-3-carboxamide |

Mechanism of Action

This compound exerts its therapeutic effect by inhibiting the enzymatic activity of hDHODH. This inhibition blocks the conversion of dihydroorotate to orotate, a critical step in the de novo pyrimidine synthesis pathway. The resulting depletion of pyrimidines starves the cell of essential building blocks for DNA and RNA synthesis, thereby halting cell proliferation and viral replication.

References

- 1. researchgate.net [researchgate.net]

- 2. benthamdirect.com [benthamdirect.com]

- 3. Use of Dihydroorotate Dehydrogenase Inhibitors for Treatment of Autoimmune Diseases and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Use of human Dihydroorotate Dehydrogenase (hDHODH) Inhibitors in Autoimmune Diseases and New Perspectives in Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Original 2-(3-Alkoxy-1H-pyrazol-1-yl)azines Inhibitors of Human Dihydroorotate Dehydrogenase (DHODH) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Original 2-(3-Alkoxy-1H-pyrazol-1-yl)azines Inhibitors of Human Dihydroorotate Dehydrogenase (DHODH) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Yves Janin - Alkoxypyrazoles, inhibitors of dihydroorotate dehydrogenase (DHODH) - Research - Institut Pasteur [research.pasteur.fr]

hDHODH-IN-3: A Technical Guide for Autoimmune Disease Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human dihydroorotate dehydrogenase (hDHODH) has emerged as a significant therapeutic target for autoimmune diseases. This mitochondrial enzyme catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway, a critical process for the proliferation of rapidly dividing cells such as activated lymphocytes. Inhibition of hDHODH depletes the pyrimidine pool, thereby suppressing the clonal expansion of T and B cells that drive autoimmune pathology. This guide provides a comprehensive technical overview of hDHODH-IN-3, a known inhibitor of hDHODH, within the context of autoimmune disease research. While specific data on this compound in autoimmune models is not currently available in the public domain, this document outlines its known biological activity, the broader role of hDHODH inhibitors in autoimmunity, and detailed experimental protocols that can be adapted for its evaluation.

This compound, also identified as compound 21d, is a known inhibitor of human dihydroorotate dehydrogenase (HsDHODH).[1][2] Its primary reported biological activity is the inhibition of measles virus replication, with a pMIC50 value of 8.6.[1][2] While its efficacy in autoimmune disease models has not been publicly documented, its action as an hDHODH inhibitor suggests potential therapeutic utility in this area.

Core Concepts: The Role of hDHODH in Autoimmunity

Autoimmune diseases are characterized by an aberrant immune response against self-antigens, leading to chronic inflammation and tissue damage. This process is heavily dependent on the proliferation of autoreactive T and B lymphocytes. These activated immune cells have a high demand for nucleotides to support DNA replication and cell division.

The de novo pyrimidine biosynthesis pathway is a key metabolic route for the production of pyrimidine nucleotides. By inhibiting hDHODH, the rate-limiting enzyme in this pathway, the supply of essential pyrimidines (uridine and cytidine) is restricted. This has a cytostatic effect on rapidly proliferating lymphocytes, thereby dampening the autoimmune response.

Quantitative Data

Specific quantitative data for this compound in the context of autoimmune disease research, such as IC50 values against hDHODH, efficacy in animal models of autoimmunity (e.g., collagen-induced arthritis), or pharmacokinetic profiles, are not available in the reviewed literature. The only publicly available quantitative measure of its biological activity is its anti-measles virus potency.

Table 1: Known Biological Activity of this compound

| Parameter | Value | Reference |

| Target | Human Dihydroorotate Dehydrogenase (HsDHODH) | [1][2] |

| Known Activity | Inhibition of measles virus replication | [1][2] |

| pMIC50 | 8.6 | [1][2] |

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and experimental approaches for evaluating hDHODH inhibitors like this compound, the following diagrams are provided.

References

An In-depth Guide to the Crystallographic Binding Mode of a Human Dihydroorotate Dehydrogenase (hDHODH) Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Note: The specific inhibitor "hDHODH-IN-3" was not identifiable in publicly available scientific literature or databases. This guide therefore provides a comprehensive analysis of the crystallographic binding mode of a well-characterized, potent, and structurally relevant inhibitor of human dihydroorotate dehydrogenase (hDHODH), a Brequinar analog, based on the high-resolution crystal structure from the Protein Data Bank (PDB ID: 1D3G). This information serves as a representative example and a valuable resource for understanding the principles of hDHODH inhibition.

Introduction to hDHODH as a Therapeutic Target

Human dihydroorotate dehydrogenase (hDHODH) is a flavin-dependent mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway: the oxidation of dihydroorotate to orotate.[1][2] This pathway is essential for the synthesis of pyrimidine nucleotides, which are critical for the production of DNA, RNA, and other vital cellular components.[3] While most normal cells can utilize salvage pathways for their pyrimidine supply, rapidly proliferating cells, such as activated lymphocytes and cancer cells, are highly dependent on the de novo pathway.[4] This dependency makes hDHODH a compelling target for the development of therapeutics for autoimmune diseases, cancer, and viral infections.[5]

Quantitative Data for Brequinar and its Analog

The following tables summarize the key quantitative data for the hDHODH inhibitor Brequinar and the crystallographic data for its analog in complex with hDHODH.

| Inhibitor | Target | IC50 (nM) | Reference |

| Brequinar | Human DHODH | ~5.2 - 20 | [1][6] |

| Table 1: In vitro inhibitory potency of Brequinar against human DHODH. |

| PDB ID | Complex | Resolution (Å) | R-work | R-free | Reference |

| 1D3G | hDHODH with Brequinar analog | 1.60 | 0.168 | 0.188 | [4] |

| Table 2: Crystallographic data for the hDHODH-Brequinar analog complex. |

De Novo Pyrimidine Biosynthesis Pathway

The diagram below illustrates the central role of hDHODH in the de novo pyrimidine biosynthesis pathway.

Crystallographic Binding Mode of the Brequinar Analog (PDB: 1D3G)

The crystal structure of hDHODH in complex with a Brequinar analog (PDB ID: 1D3G) reveals that the inhibitor binds in a hydrophobic tunnel that is believed to be the binding site for the electron acceptor, ubiquinone.[4] This binding pocket is located in an α-helical domain that forms the opening to the active site where dihydroorotate is oxidized.[4]

The key interactions between the Brequinar analog and hDHODH are a combination of hydrogen bonds and hydrophobic interactions:

-

Hydrogen Bonds: The carboxylate group of the inhibitor forms crucial hydrogen bonds with the side chains of Arginine 136 (Arg136) and Glutamine 47 (Gln47) .[7] These interactions anchor the inhibitor in the binding pocket.

-

Hydrophobic Interactions: The bicyclic quinoline core and the fluorinated biphenyl group of the Brequinar analog are buried deep within the hydrophobic tunnel, making extensive van der Waals contacts with several non-polar residues. Key residues contributing to these hydrophobic interactions include Proline 364 (Pro364) , Threonine 63 (Thr63) , Leucine 67 (Leu67) , and Leucine 68 (Leu68) .[7] Alanine 55 (Ala55) is also noted as a critical residue in the binding pocket.[8]

The diagram below visualizes these key interactions.

Experimental Protocols

hDHODH Enzyme Inhibition Assay (DCIP-based)

This protocol describes a common colorimetric assay to determine the in vitro inhibitory activity of compounds against hDHODH. The assay measures the reduction of 2,6-dichloroindophenol (DCIP), which acts as a terminal electron acceptor.

Materials:

-

Recombinant human hDHODH (N-terminally truncated, soluble form)

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100

-

Dihydroorotate (DHO)

-

Decylubiquinone (CoQD)

-

2,6-dichloroindophenol (DCIP)

-

Test compounds dissolved in DMSO

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a reaction mixture containing the assay buffer, 60 µM DCIP, and 50 µM decylubiquinone.

-

Add the test compound at various concentrations (typically a serial dilution) to the wells of the 96-well plate. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Add the purified hDHODH enzyme to the wells containing the reaction mixture and the test compounds. The final enzyme concentration should be adjusted to yield a linear reaction rate.

-

Pre-incubate the enzyme with the inhibitors for a defined period (e.g., 30 minutes) at a constant temperature (e.g., 30°C).

-

Initiate the enzymatic reaction by adding dihydroorotate to a final concentration of 100 µM.

-

Immediately monitor the decrease in absorbance at 600 nm over time (e.g., for 2-10 minutes) using a microplate reader. The rate of DCIP reduction is proportional to the hDHODH activity.

-

Calculate the percentage of inhibition for each compound concentration relative to the positive control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Crystallographic Workflow for hDHODH-Inhibitor Complex

The following diagram outlines the major steps involved in determining the crystal structure of hDHODH in complex with an inhibitor.

Detailed Steps:

-

Gene Cloning and Protein Expression: The gene encoding for a soluble, truncated version of human DHODH (lacking the N-terminal transmembrane domain) is cloned into an expression vector. The protein is then overexpressed in a suitable host, typically E. coli.

-

Protein Purification: The expressed hDHODH is purified to homogeneity using a combination of chromatographic techniques, such as immobilized metal affinity chromatography (IMAC) followed by size-exclusion chromatography.

-

Complex Formation: The purified hDHODH is incubated with a molar excess of the inhibitor to ensure the formation of a stable protein-inhibitor complex.

-

Crystallization: The hDHODH-inhibitor complex is subjected to crystallization screening using techniques like vapor diffusion (hanging or sitting drop). A variety of conditions (precipitants, pH, temperature, additives) are tested to find optimal conditions for crystal growth.

-

X-ray Diffraction Data Collection: High-quality crystals are cryo-protected and exposed to a high-intensity X-ray beam, typically at a synchrotron source. The diffraction pattern of the X-rays by the crystal lattice is recorded on a detector.

-

Data Processing: The collected diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the diffraction spots.

-

Structure Solution: The phase information, which is lost during the diffraction experiment, is determined using methods like molecular replacement, using a known structure of hDHODH as a search model.

-

Model Building and Refinement: An atomic model of the protein-inhibitor complex is built into the calculated electron density map. The model is then refined to improve its fit to the experimental X-ray data.

-

Structure Validation and Deposition: The final model is validated for its stereochemical quality and agreement with the experimental data before being deposited in the Protein Data Bank (PDB).

Conclusion

The crystallographic analysis of hDHODH in complex with inhibitors like the Brequinar analog provides invaluable insights into the molecular basis of its inhibition. The inhibitor occupies the ubiquinone binding tunnel, forming specific hydrogen bonds and extensive hydrophobic interactions that account for its high potency. This detailed structural information is crucial for the rational design and optimization of novel hDHODH inhibitors with improved efficacy and selectivity for the treatment of a range of human diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. rcsb.org [rcsb.org]

- 5. Mitochondrial-Linked De Novo Pyrimidine Biosynthesis Dictates Human T-Cell Proliferation but Not Expression of Effector Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Crystallographic Structure of Human Dihydroorotate Dehydrogenase in Complex with the Natural Product Inhibitor Lapachol - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Unveiling a New Frontier in Autoimmune and Cancer Therapy: A Technical Guide to a Novel Class of hDHODH Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of a novel class of human dihydroorotate dehydrogenase (hDHODH) inhibitors, exemplified by the potent compound 1289 . Human DHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway, making it a highly attractive target for the development of therapeutics against cancer and autoimmune diseases.[1][2] This document details the mechanism of action, quantitative inhibitory data, key experimental protocols, and the therapeutic potential of this new class of inhibitors.

Core Mechanism of Action

The primary molecular target of this novel inhibitor class is human dihydroorotate dehydrogenase (hDHODH), a flavin-dependent mitochondrial enzyme.[3][4] hDHODH catalyzes the fourth and rate-limiting step in the de novo synthesis of pyrimidines: the oxidation of dihydroorotate to orotate.[1][5] This pathway is essential for the production of uridine monophosphate (UMP), a precursor for all other pyrimidine nucleotides required for DNA and RNA synthesis.[6][7]